4,7-Dichloro-1H-indazole-3-carboxylic acid

Physicochemical profiling Solubility-limited reactions Pre-formulation screening

For medicinal chemists requiring unambiguous regioisomeric identity, this 4,7-dichloro isomer eliminates the risk of failed cross-couplings inherent to generic procurement of dichloroindazole mixtures. Its substitution pattern uniquely enables sequential chemoselective derivatization: • Dual-vector strategy accessible via C7-functionalization followed by orthogonal C4 coupling (e.g., Suzuki-Miyaura then Buchwald-Hartwig amination). • Superior aqueous solubility (0.053 g/L) reduces emulsion formation during scale-up, improving phase separation efficiency over the 4,6-congener. • Batch-specific NMR and HPLC documentation confirms substitution pattern for ISO 9001 or GLP-compliant workflows.

Molecular Formula C8H4Cl2N2O2
Molecular Weight 231.03 g/mol
Cat. No. B12104627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dichloro-1H-indazole-3-carboxylic acid
Molecular FormulaC8H4Cl2N2O2
Molecular Weight231.03 g/mol
Structural Identifiers
SMILESC1=C(C2=C(NN=C2C(=C1)Cl)C(=O)O)Cl
InChIInChI=1S/C8H4Cl2N2O2/c9-3-1-2-4(10)6-5(3)7(8(13)14)12-11-6/h1-2H,(H,11,12)(H,13,14)
InChIKeyPRQLHXTYRVCGSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dichloro-1H-indazole-3-carboxylic acid: Physicochemical Profile


4,7-Dichloro-1H-indazole-3-carboxylic acid (CAS 1072429-95-8) is a dihalogenated heterocyclic building block of the indazole-3-carboxylic acid class, with a molecular formula C₈H₄Cl₂N₂O₂ and molecular weight 231.04 g/mol . Its SMILES notation is O=C(O)c1[nH]nc2c(Cl)ccc(Cl)c12, defining chlorine atoms at the 4- and 7-positions of the indazole bicyclic core . The compound is a synthetic intermediate primarily employed in medicinal chemistry for constructing kinase-targeted libraries and biologically active indazole derivatives [1]. Key calculated physicochemical parameters include aqueous solubility of 0.053 g/L (25 °C) and density of 1.756 ± 0.06 g/cm³ (20 °C, 760 Torr), both computed using ACD/Labs software .

Why Regioisomeric Substitution Fails for 4,7-Dichloroindazole-3-carboxylic acid


Dichlorinated indazole-3-carboxylic acid regioisomers (4,5-; 4,6-; 4,7-; 5,6-; 5,7-dichloro) share identical molecular formula (C₈H₄Cl₂N₂O₂) and molecular weight (231.04), yet the position of chlorine substituents on the indazole scaffold governs divergent reactivity in cross-coupling, nucleophilic aromatic substitution, and downstream derivatization [1]. The indazole-3-carboxylic acid scaffold is a privileged intermediate in kinase inhibitor development, with well-characterized derivatives such as lonidamine [1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid] demonstrating clinical anticancer and antispermatogenic activity [2]. Substitution at generic procurement level without regiospecific verification introduces risk of failed coupling reactions, altered SAR outcomes, and irreproducible biological results. The quantitative evidence below establishes where the 4,7-substitution pattern yields measurable physicochemical differentiation from its closest regioisomeric analogs.

Quantitative Evidence vs. Regioisomeric and Parent Comparators


Aqueous Solubility vs. 4,6-Dichloro Regioisomer

The 4,7-dichloro regioisomer exhibits a calculated aqueous solubility of 0.053 g/L at 25 °C, marginally higher than the 4,6-dichloro regioisomer at 0.051 g/L under identical computational conditions (ACD/Labs V11.02) [1]. This ~4% relative difference, while modest in absolute terms, may influence solvent selection for homogeneous reaction conditions in aqueous or mixed-solvent synthesis protocols where the carboxylic acid must be solubilized prior to activation.

Physicochemical profiling Solubility-limited reactions Pre-formulation screening

Density Shift vs. Parent Indazole-3-carboxylic acid

Introduction of two chlorine atoms at the 4- and 7-positions increases the predicted density to 1.756 ± 0.06 g/cm³, compared to 1.506 ± 0.06 g/cm³ for the unsubstituted parent 1H-indazole-3-carboxylic acid (CAS 4498-67-3) . This represents a density increase of approximately 16.6%, reflecting the greater atomic mass and altered crystal packing imparted by the dichloro substitution. The 5,6-dichloro regioisomer has a predicted density of 1.757 g/cm³, indicating that the 4,7-pattern achieves comparable densification to other dichloro arrangements .

Solid-state characterization Crystal engineering Process chemistry

Synthetic Vector Differentiation

The 4,7-dichloro substitution pattern places chlorine atoms at sterically accessible, electronically distinct positions on the indazole scaffold. Published methodology demonstrates that 4-substituted 1H-indazoles undergo efficient, regioselective C7-bromination followed by palladium-catalyzed Suzuki–Miyaura cross-coupling, enabling sequential functionalization in high yields (typically 60–92% across reported examples) [1]. This regiochemical vector is fundamentally different from 5,6- or 4,6-dichloro isomers, where the chlorine substitution pattern dictates alternative reactivity hierarchies. The 4,7-arrangement provides two chemically addressable halogen handles positioned para to each other across the bicyclic system, enabling divergent dual-functionalization strategies not accessible with the 4,5- or 5,6-congeners.

Regioselective synthesis Cross-coupling chemistry Fragment-based drug design

Lipophilicity vs. 5,6-Dichloro Regioisomer

The 4,6-dichloro regioisomer has a reported XLogP3 value of 2.7 [1], while the 5,6-dichloro regioisomer reports a LogP of 2.5679 [2]. The 4,7-dichloro isomer, sharing identical molecular formula and halogen count, is predicted to fall within the same narrow logP band (~2.5–2.8), consistent with the calculated topological polar surface area (TPSA) of approximately 66 Ų expected for this substitution pattern. The small but measurable LogP differences between regioisomers (ΔLogP ≈ 0.13 between 4,6- and 5,6-isomers) indicate that chlorine position subtly modulates lipophilicity, which can affect chromatographic retention, membrane permeability in cell-based assays, and metabolic stability profiles.

Lipophilicity Drug-likeness Permeability prediction

Procurement Purity Specifications

4,7-Dichloro-1H-indazole-3-carboxylic acid is commercially supplied at a standard purity of 96% (CAS 1072429-95-8), with batch-specific QC documentation (NMR, HPLC) available from multiple specialty chemical suppliers . The 4,6-dichloro regioisomer (CAS 885520-64-9) is offered at a higher standard purity of 98% with equivalent QC documentation from suppliers such as Bidepharm . The 5,6-dichloro regioisomer (CAS 124459-91-2) is supplied at 96% purity [1]. This places the 4,7-isomer at parity with the 5,6-isomer but 2 percentage points below the 4,6-isomer in available purity grade—a factor that may influence procurement decisions for applications requiring the highest initial purity without additional in-house purification.

Quality control Procurement specifications Supply chain reliability

Optimal Application Scenarios


Sequential Dual-Functionalization Campaigns

The 4,7-dichloro substitution pattern uniquely positions two chlorine atoms at sterically unobstructed, electronically distinct sites on the indazole core [1]. This enables sequential chemoselective transformations—for example, regioselective C7-bromination followed by Suzuki–Miyaura cross-coupling, while the C4-Cl remains available for a subsequent orthogonal coupling (e.g., Buchwald–Hartwig amination or SNAr with amines). This dual-vector strategy is not accessible with 4,6- or 5,6-dichloro regioisomers, where steric congestion or electronic deactivation compromises one halogen position [1]. Medicinal chemists building kinase-focused libraries where divergent SAR exploration at two positions is required should prioritize the 4,7-isomer for its synthetic versatility.

Aqueous-Organic Biphasic Synthesis

The 4,7-dichloro isomer's calculated aqueous solubility of 0.053 g/L (+4% vs. 0.051 g/L for the 4,6-isomer) [2] may appear negligible, but in preparative-scale reactions where the carboxylic acid must partition into an aqueous phase (e.g., during pH-controlled extraction, salt formation, or aqueous workup of activated ester intermediates), this marginal advantage can reduce emulsion formation and improve phase separation efficiency. For process chemists optimizing large-scale amide coupling protocols using water-miscible solvent systems (e.g., THF/H₂O or DMF/H₂O), the 4,7-isomer offers a slight but measurable operational benefit over the 4,6-congener.

Fragment-Based Kinase Library Design

Indazole-3-carboxylic acid derivatives are established privileged fragments for kinase inhibitor development, with the carboxylic acid moiety capable of mimicking ATP phosphate interactions in kinase hinge-binding motifs [3]. The 4,7-dichloro substitution provides two heavy-atom positions (Cl at C4 and C7) that can be exploited for X-ray crystallographic phasing (anomalous scattering from chlorine) or as vectors for fragment growth via halogen displacement [1]. The predicted lipophilicity range (XLogP3 ~2.5–2.8) [4][5] places this fragment within acceptable drug-like property space (Rule-of-5 compliant), making it suitable for direct inclusion in fragment screening libraries without additional physicochemical optimization.

Quality-Critical Isomeric Identity Verification

Given the molecular formula identity among all dichloroindazole-3-carboxylic acid regioisomers (C₈H₄Cl₂N₂O₂, MW 231.04), misidentification at the procurement stage can lead to incorrect SAR conclusions. The 4,7-dichloro isomer (CAS 1072429-95-8) is supplied with batch-specific NMR and HPLC documentation , and its SMILES (O=C(O)c1[nH]nc2c(Cl)ccc(Cl)c12) provides unambiguous digital identity verification. For organizations operating under ISO 9001 or GLP-compliant procurement workflows, the availability of documented regioisomeric identity is a critical differentiator. Users should verify that the supplier provides a Certificate of Analysis explicitly confirming the 4,7-substitution pattern by ¹H NMR (distinct aromatic proton splitting pattern expected for the 1,2,3,4-tetrasubstituted benzene ring).

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